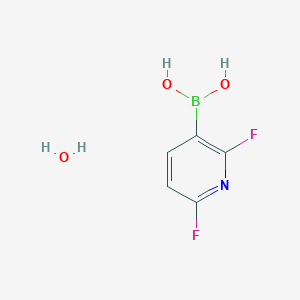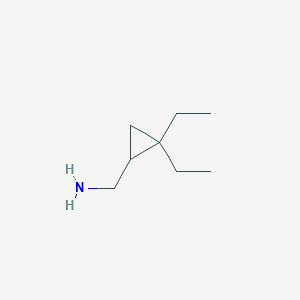
2,6-Difluoropyridine-3-boronic acid hydrate
Vue d'ensemble
Description
2,6-Difluoropyridine-3-boronic acid hydrate is a compound with the empirical formula C5H6BF2NO3 and a molecular weight of 176.91 . It is extensively utilized in the biomedical sector, particularly in the realm of pharmaceutical drug advancement and therapeutic interventions targeting a myriad of ailments .
Synthesis Analysis
The synthesis of 2,6-Difluoropyridine-3-boronic acid involves several steps. Initially, n-butyllithium is added to diisopropylamine in THF at -10°. The mixture is then cooled to -60° to -70° and 2,6-difluoropyridine is added. After stirring for 15 minutes, trimethylborate is added at -60°. The mixture is allowed to warm to -30° and is hydrolyzed by the addition of HCl and H2O. After customary work-up, 2,6-difluoropyridine-3-boronic acid is obtained.Molecular Structure Analysis
The molecular structure of 2,6-Difluoropyridine-3-boronic acid hydrate can be represented by the SMILES stringO.OB(O)c1ccc(F)nc1F . The InChI representation is 1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2 . Physical And Chemical Properties Analysis
2,6-Difluoropyridine-3-boronic acid hydrate is a solid compound . It should be stored at 2-8°C . The compound should be kept away from heat, flames, and sparks, and should not be mixed with oxidizing agents .Applications De Recherche Scientifique
2,6-Difluoropyridine-3-boronic acid hydrate is a chemical compound with the empirical formula C5H6BF2NO3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Boronic acids, including 2,6-Difluoropyridine-3-boronic acid hydrate, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
One specific application of boronic acids is in the field of biochemical tools . They can interfere in signaling pathways, inhibit enzymes, and be used in cell delivery systems . Boronic acids also play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .
-
Sensing Applications
- Boronic acids, including 2,6-Difluoropyridine-3-boronic acid hydrate, are increasingly utilized in diverse areas of research .
- They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
-
Biochemical Tools
-
Pharmaceutical Drug Advancement
-
Synthesis of Herbicides and Insecticides
-
Preparation of Benzopyranone Derivatives
-
Preparation of Pyrazine Derivatives
-
Microwave-Enhanced Synthesis of Trisubstituted Pyridazines
-
Suzuki–Miyaura Coupling
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if not breathing. If ingested, the mouth should be cleaned with water and the victim should drink plenty of water .
Orientations Futures
As a pivotal compound in the biomedical sector, 2,6-Difluoropyridine-3-boronic acid hydrate has a promising future in pharmaceutical drug advancement and therapeutic interventions. Its unique molecular arrangement allows it to selectively target biological receptors and enzymes, making it a valuable tool in managing various ailments .
Propriétés
IUPAC Name |
(2,6-difluoropyridin-3-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROAWUNJFURWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)F)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660304 | |
| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridine-3-boronic acid hydrate | |
CAS RN |
1072952-27-2 | |
| Record name | Boronic acid, B-(2,6-difluoro-3-pyridinyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)
![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)



![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)